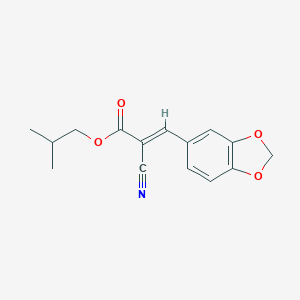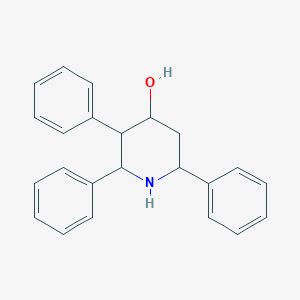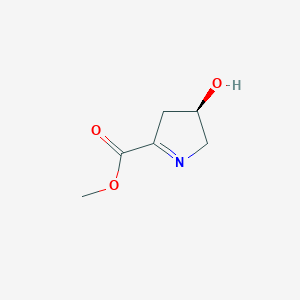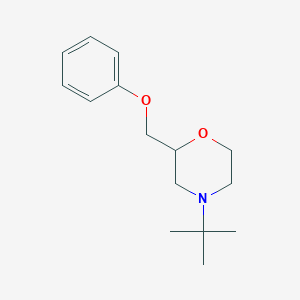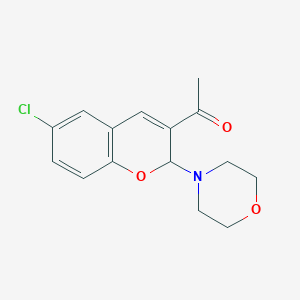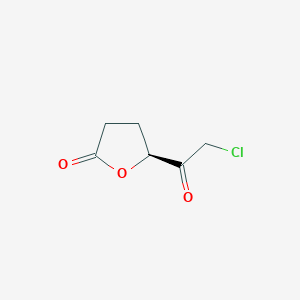
(5S)-5-(2-Chloroacetyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(2-Chloroacetyl)oxolan-2-one, also known as TCAOA, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the family of oxolan-2-ones and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of (5S)-5-(2-Chloroacetyl)oxolan-2-one is still not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer growth. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5S)-5-(2-Chloroacetyl)oxolan-2-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the use of (5S)-5-(2-Chloroacetyl)oxolan-2-one in scientific research. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the study of the molecular targets of this compound and the elucidation of its mechanism of action. This compound can also be used in the development of novel anti-inflammatory and anticancer agents.
Synthesis Methods
(5S)-5-(2-Chloroacetyl)oxolan-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroacetyl chloride with diethyl oxalate in the presence of a base to form the intermediate compound, which is then treated with sodium methoxide to obtain this compound. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
(5S)-5-(2-Chloroacetyl)oxolan-2-one has been extensively used in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the field of cancer research, where it has been found to inhibit the growth of cancer cells. This compound has also been shown to possess anti-inflammatory properties and has been used to study the role of inflammation in various diseases. In addition, this compound has been used as a precursor for the synthesis of other bioactive compounds.
Properties
| 124813-75-8 | |
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
(5S)-5-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2/t5-/m0/s1 |
InChI Key |
CVPBUUSWSFJNIN-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)CCl |
SMILES |
C1CC(=O)OC1C(=O)CCl |
Canonical SMILES |
C1CC(=O)OC1C(=O)CCl |
synonyms |
2(3H)-Furanone, 5-(chloroacetyl)dihydro-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


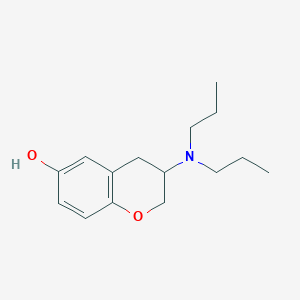

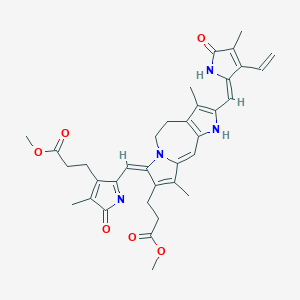
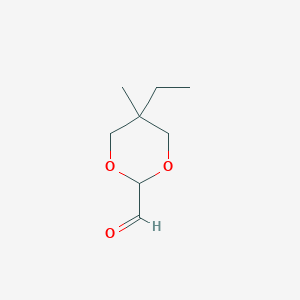
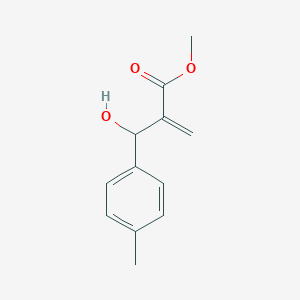

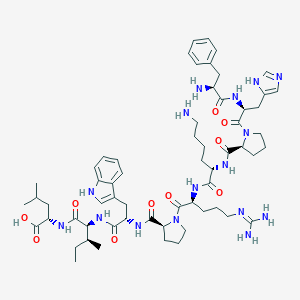
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
